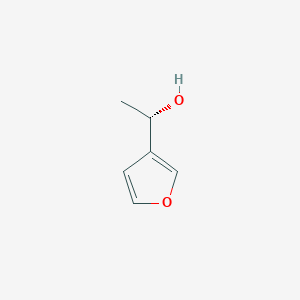

(1S)-1-(furan-3-yl)ethan-1-ol

描述

(1S)-1-(furan-3-yl)ethan-1-ol is an organic compound characterized by the presence of a furan ring attached to an ethan-1-ol moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(furan-3-yl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available furan-3-carboxaldehyde.

Reduction: The aldehyde group of furan-3-carboxaldehyde is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction of furan-3-carboxaldehyde.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

化学反应分析

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions.

Key Oxidizing Agents and Outcomes

Mechanistic Insight :

-

IBX oxidizes the alcohol via a two-step process: initial formation of an iodinium intermediate, followed by β-hydride elimination to yield the ketone .

-

PCC operates through a radical mechanism, selectively targeting the alcohol without affecting the furan ring.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution to form halides or esters.

Reagents and Product Profiles

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl | Reflux, THF, 3 h | 1-(furan-3-yl)ethyl chloride | Intermediate for Grignard reactions |

| PBr | EtO, 0°C to RT, 2 h | 1-(furan-3-yl)ethyl bromide | Suzuki coupling precursor |

| AcO | Pyridine, RT, 12 h | Acetylated derivative | Protecting group strategy |

Notable Example :

-

Reaction with SOCl proceeds via a concerted S2 mechanism, confirmed by retention of stereochemistry at the chiral center.

Participation in Multicomponent Reactions

The furan ring enables cycloaddition and condensation pathways.

Stereochemical Considerations

The (1S) configuration influences reaction outcomes:

-

Enzymatic resolution (e.g., lipase-mediated hydrolysis) retains enantiopurity during derivatization.

-

Asymmetric hydrogenation of precursor ketones achieves >99% ee for chiral amine synthesis.

Stability and Reaction Design

-

Light Sensitivity : Degrades under UV exposure; reactions require amber glassware.

-

Thermal Stability : Decomposes above 150°C; reflux reactions use low-boiling solvents (e.g., THF, acetone) .

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules, agrochemicals, and chiral ligands. Experimental data underscores the importance of optimizing conditions to balance yield, selectivity, and functional group compatibility.

科学研究应用

Chemistry

In organic synthesis, (1S)-1-(furan-3-yl)ethan-1-ol serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical transformations, including:

- Oxidation to Furanones: The hydroxyl group can be oxidized to form furanones, which are valuable intermediates in organic synthesis.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, making it useful in synthesizing diverse derivatives.

Biology

Research has demonstrated that this compound exhibits notable biological activities:

-

Antimicrobial Activity: Studies indicate that this compound has significant antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Escherichia coli 50 Staphylococcus aureus 30 Pseudomonas aeruginosa 40

The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Medicine

The compound is being investigated for its potential therapeutic applications:

- Anticancer Activity: Research has shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways. A study on MCF-7 breast cancer cells revealed that the compound increased levels of activated caspase proteins, suggesting its potential as a therapeutic agent in cancer treatment .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and fine materials. Its properties make it suitable for use in:

- Polymer Synthesis: It serves as a precursor for developing polymers with specific characteristics.

- Flavoring and Fragrance Industry: Due to its pleasant aroma, it is explored for use in flavoring agents and fragrances.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against common bacterial strains, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound was conducted using MCF-7 cells. The findings highlighted its ability to trigger apoptosis via mitochondrial pathways, showcasing its promise in cancer therapeutics.

作用机制

The mechanism of action of (1S)-1-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

(1R)-1-(furan-3-yl)ethan-1-ol: The enantiomer of (1S)-1-(furan-3-yl)ethan-1-ol, differing in the spatial arrangement of atoms.

Furan-3-carboxaldehyde: The aldehyde precursor used in the synthesis of this compound.

Furan-3-carboxylic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the furan ring also imparts distinct electronic properties, making it valuable in various applications.

生物活性

(1S)-1-(furan-3-yl)ethan-1-ol, also known as 1-(furan-3-yl)ethanol, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, focusing on its anticancer properties and other therapeutic potentials.

The compound's molecular formula is , and its IUPAC name is 1-(3-furyl)ethanol. It possesses a furan ring, which is a five-membered aromatic ring containing oxygen, contributing to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing furan moieties often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent.

Anticancer Activity

Several studies have investigated the anticancer properties of furan derivatives. For instance:

- Cytotoxicity Studies : In vitro studies have shown that furan derivatives can inhibit the growth of various cancer cell lines. For example, derivatives similar to this compound have demonstrated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

- Mechanism of Action : Research suggests that these compounds may disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis . This mechanism is critical in developing new chemotherapeutic agents targeting the cytoskeleton.

Antimicrobial Activity

Furan derivatives are also noted for their antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, indicating a potential application in treating infections .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reduction Reactions : The conversion of furan derivatives through reduction processes.

- Alkylation Reactions : Utilizing furan as a nucleophile in alkylation reactions with appropriate electrophiles.

Case Study 1: Antiproliferative Effects

A study focused on the synthesis of various furan derivatives demonstrated that this compound exhibited IC50 values in the micromolar range against cancer cell lines. The study highlighted that modifications on the furan ring could enhance its anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15.5 ± 2.0 |

| Derivative X | HCT116 | 10.2 ± 0.5 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of furan-based compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility as an antibacterial agent .

属性

IUPAC Name |

(1S)-1-(furan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYCKQFLCOKZGA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=COC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。